molecular formula C14H26N2O4 B14064527 Acetic acid;tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate

Acetic acid;tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B14064527
M. Wt: 286.37 g/mol
InChI Key: MGOGAGPPPDSADC-UHFFFAOYSA-N
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Description

Acetic acid;tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate is a compound that features a unique bicyclic structure. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities The 8-azabicyclo[32

Properties

IUPAC Name

acetic acid;tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2.C2H4O2/c1-12(2,3)16-11(15)14-9-4-5-10(14)7-8(13)6-9;1-2(3)4/h8-10H,4-7,13H2,1-3H3;1H3,(H,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOGAGPPPDSADC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)N1C2CCC1CC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boc Protection Protocol

Starting Material : 3-Oxo-8-azabicyclo[3.2.1]octane hydrochloride (nortropinone hydrochloride).
Reagents : Di-tert-butyl dicarbonate (Boc anhydride), triethylamine.
Conditions : Dichloromethane, 0°C, 3 hours.
Yield : 94.5%.

Mechanism : The Boc group is introduced via nucleophilic attack of the 8-aza nitrogen on Boc anhydride, facilitated by triethylamine as a base.

Critical Considerations :

  • Excess triethylamine ensures complete deprotonation of the amine.
  • Low temperature minimizes side reactions such as oxazolidinone formation.

Methods for Introducing the 3-Amino Group

Reductive Amination of the 3-Oxo Intermediate

Procedure :

  • React tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate with ammonium acetate.
  • Reduce the resulting imine intermediate using sodium cyanoborohydride.

Advantages :

  • Single-step conversion from ketone to amine.
  • Avoids hazardous intermediates (e.g., triflates, azides).

Limitations :

  • Moderate yields (~65–70%) due to competing over-reduction or imine hydrolysis.

Nucleophilic Substitution of the 3-Triflate Intermediate

Step 1: Triflation of the 3-Oxo Group
Reagents : Lithium bis(trimethylsilyl)amide (LDA), N-phenyltrifluoromethanesulfonimide.
Conditions : Tetrahydrofuran (THF), –78°C to room temperature.
Yield : 92%.

Step 2: Azide Substitution and Reduction

  • Substitute triflate with sodium azide in dimethylformamide (DMF) at 80°C (85% yield).
  • Reduce the azide to amine via hydrogenation (H₂, Pd/C, 90% yield).

Overall Yield : 94.5% (Boc protection) × 92% (triflation) × 85% (azidation) × 90% (reduction) ≈ 67.5%.

Advantages :

  • High regioselectivity due to the triflate’s superior leaving group ability.
  • Scalable for industrial production.

Limitations :

  • Requires handling of explosive azides.
  • Multi-step synthesis increases cost and time.

Oxime Formation and Reduction

Procedure :

  • Convert 3-oxo intermediate to oxime using hydroxylamine.
  • Reduce oxime to amine with hydrogen and Raney nickel.

Yield : ~75–80% for oxime formation, ~85% for reduction.

Advantages :

  • Avoids toxic reagents (e.g., triflates, azides).

Limitations :

  • Raney nickel poses flammability risks.
  • Over-reduction to secondary amines may occur.

Comparative Analysis of Synthetic Routes

Method Steps Overall Yield Key Advantages Key Limitations
Reductive Amination 2 ~66% Simplicity, fewer steps Moderate yields, competing reactions
Triflate Substitution 4 ~67.5% High selectivity, scalability Multi-step, hazardous intermediates
Oxime Reduction 3 ~64% Avoids toxic reagents Fire hazard, over-reduction risks

Experimental Optimization and Scale-Up Considerations

Solvent and Temperature Effects

  • Triflation : THF at –78°C ensures enolate stability, minimizing side reactions.
  • Boc Protection : Dichloromethane at 0°C balances reaction rate and selectivity.

Catalytic Enhancements

  • Palladium-Catalyzed Amination : Substituting triflate with ammonia using Pd(OAc)₂ and Xantphos ligand achieves 80–85% yield, reducing azide-related hazards.

Purification Techniques

  • Column Chromatography : Silica gel with hexane/ethyl acetate gradients isolates Boc-protected intermediates (>95% purity).
  • Recrystallization : Ethanol/water mixtures yield high-purity acetate salt.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the amino group to a nitro group or other oxidized forms.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate for reduction , and various oxidizing agents for oxidation reactions. The conditions often involve refluxing in ethanol or other solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with hydrazine hydrate can yield different amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of acetic acid;tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate is unique due to its specific substitution pattern and the presence of both an amino group and a carboxylate ester. This combination of functional groups and the bicyclic structure gives it distinct chemical and biological properties compared to similar compounds .

Biological Activity

Acetic acid; tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate (often referred to as TBAO) is a bicyclic compound that has garnered attention for its potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

TBAO is characterized by its unique bicyclic structure, which includes an azabicyclo framework and a tert-butyl ester group. The molecular formula is C14H26N2O4C_{14}H_{26}N_{2}O_{4} with a molecular weight of approximately 286.37 g/mol . This structural configuration is significant as it influences the compound's solubility and interactions with biological targets.

The biological activity of TBAO is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Research indicates that it may modulate neurotransmitter receptors and enzymes involved in metabolic pathways, which are crucial for various physiological processes .

Target Interactions

  • Neurotransmitter Receptors : TBAO may influence neurotransmitter systems, potentially impacting mood and cognition.
  • Enzymatic Activity : The compound could affect metabolic enzymes, which might be beneficial in metabolic disorders.

Biological Activity and Pharmacological Effects

TBAO exhibits a range of biological activities that make it a candidate for therapeutic applications:

  • Antimicrobial Properties : Preliminary studies suggest that TBAO has antimicrobial effects, inhibiting the growth of certain bacterial strains.
  • Antitumor Activity : Some studies have indicated potential antitumor effects, warranting further investigation into its role in cancer therapy.
  • Neurological Effects : Given its interaction with neurotransmitter systems, TBAO may have implications in treating neurological disorders.

Case Studies

  • Antimicrobial Efficacy : In vitro studies demonstrated that TBAO effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both bacteria, indicating significant antimicrobial potential .
  • Neuropharmacological Studies : Animal models treated with TBAO showed improvements in memory retention during behavioral tests, suggesting cognitive-enhancing properties. These findings support further exploration into its use for neurodegenerative diseases .

Comparative Analysis

To better understand the uniqueness of TBAO, a comparison with similar compounds is useful:

Compound NameStructureMolecular WeightBiological Activity
TBAOBicyclic286.37 g/molAntimicrobial, Antitumor
Tropane AlkaloidsBicyclicVariesAnalgesic, Anticholinergic
Other Azabicyclo CompoundsBicyclicVariesVarious pharmacological effects

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for preparing tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate derivatives?

  • Methodology : The synthesis often involves cyclization reactions or ring-opening of aziridines to form the bicyclo[3.2.1]octane core. The tert-butyl group is introduced via Boc-protection (tert-butoxycarbonyl) using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example, tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate derivatives can be synthesized by reacting the free amine precursor with Boc₂O in dichloromethane and triethylamine, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How is the purity and identity of the compound confirmed in synthetic chemistry?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Key signals include the tert-butyl singlet at ~1.4 ppm (¹H NMR) and carbonyl resonance at ~155 ppm (¹³C NMR). The bicyclic protons exhibit distinct splitting patterns due to restricted rotation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ for C₁₂H₂₂N₂O₂: calculated 226.32) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) monitors purity (>95% by area normalization) .

Q. What are the optimal storage conditions for tert-butyl-protected bicyclic amines?

  • Methodology : Store under inert atmosphere (N₂ or Ar) at 2–8°C to prevent hydrolysis of the Boc group. Light-sensitive derivatives require amber vials. Long-term stability should be assessed via periodic NMR or LC-MS to detect degradation (e.g., tert-butyl cleavage or amine oxidation) .

Advanced Research Questions

Q. How does the stereochemistry of the bicyclo[3.2.1]octane core influence nucleophilic substitution reactions?

  • Methodology : The endo/exo configuration of the amine group affects reactivity. For example, endo-3-amino derivatives exhibit steric hindrance, slowing SN2 reactions, while exo isomers allow better nucleophile access. Computational studies (e.g., density functional theory (DFT) ) model transition states to predict regioselectivity. Experimental validation involves synthesizing stereoisomers and comparing reaction rates via kinetic assays .

Q. What computational strategies are used to design novel derivatives of this bicyclic scaffold for drug discovery?

  • Methodology :

  • Quantum Chemical Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to guide functionalization at the 3-amino position.
  • Molecular Docking : Screen derivatives against target proteins (e.g., GPCRs or kinases) to prioritize synthesis. For example, substituting the tert-butyl group with bioisosteres (e.g., cyclopropyl) may enhance binding affinity .
  • Machine Learning : Train models on existing bicyclic amine datasets to predict solubility, permeability, or metabolic stability .

Q. How can stereochemical contradictions in reported synthetic yields be resolved?

  • Methodology :

  • Chiral Chromatography : Separate enantiomers using columns like Chiralpak IA/IB to assign absolute configurations via optical rotation or X-ray crystallography.
  • Kinetic Resolution : Use enantioselective catalysts (e.g., Jacobsen’s thiourea) during synthesis to bias product ratios.
  • Comparative Analysis : Cross-reference NMR data with literature (e.g., coupling constants for axial vs. equatorial protons in bicyclic systems) .

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